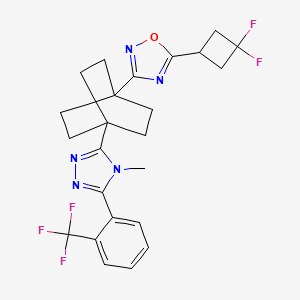

MK-4101

Beschreibung

Eigenschaften

IUPAC Name |

5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOIWLYDJCTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK-4101: An In-depth Technical Guide to its Mechanism of Action as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its anti-tumor activity by directly antagonizing the Smoothened (SMO) receptor, a key transducer of Hh signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hh pathway, cellular processes, and in vivo tumor models. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: SMO Antagonism

This compound's primary mechanism of action is the inhibition of the Hedgehog signaling pathway through direct binding to and antagonism of the Smoothened (SMO) receptor.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors, which then drive the expression of Hh target genes responsible for cell proliferation, survival, and differentiation.

This compound disrupts this process by binding to SMO, preventing its activation and subsequent downstream signaling. This leads to the suppression of GLI-mediated transcription and the inhibition of Hh pathway-dependent cellular processes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Endpoint | IC50 Value | Reference |

| Hedgehog Signaling Inhibition | Engineered mouse cell line (Gli_Luc) | GLI-luciferase reporter activity | 1.5 µM | [1] |

| Hedgehog Signaling Inhibition | Human KYSE180 oesophageal cancer cells | Not specified | 1 µM | [1] |

| SMO Binding | 293 cells expressing recombinant human SMO | Displacement of fluorescently-labeled cyclopamine | 1.1 µM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Medulloblastoma Allograft Model

| Treatment Group (Oral Administration) | Duration | Tumor Growth Inhibition | Tumor Regression | Reference |

| 40 mg/kg, once daily | 3.5 weeks | Yes | - | |

| 80 mg/kg, once daily | 3.5 weeks | Yes | Yes |

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Parameter | Value | Reference |

| Mice and Rats | Bioavailability (F) | ≥ 87% | |

| Mice and Rats | Plasma Clearance | Low-to-moderate |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GLI-Luciferase Reporter Gene Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Protocol:

-

Cell Culture: An engineered mouse cell line containing a GLI-responsive luciferase reporter construct (Gli_Luc) is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control.

-

Hedgehog Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a SMO agonist like SAG or by using conditioned media from cells expressing a Hedgehog ligand.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer to release the luciferase enzyme.

-

Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.

Fluorescently-Labeled Cyclopamine Displacement Assay

This competitive binding assay determines the ability of a test compound to displace a known fluorescently-labeled SMO ligand, thereby assessing its binding affinity to the SMO receptor.

Protocol:

-

Cell Culture: 293 cells engineered to express recombinant human SMO are cultured and harvested.

-

Membrane Preparation (Optional): Cell membranes expressing SMO can be prepared through homogenization and centrifugation for a cell-free assay format.

-

Binding Reaction: In a multi-well plate, the cells or cell membranes are incubated with a fixed concentration of a fluorescently-labeled cyclopamine derivative.

-

Compound Addition: Increasing concentrations of this compound or a vehicle control are added to the wells.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Fluorescence Measurement: The fluorescence signal in each well is measured using a fluorescence plate reader. A decrease in fluorescence indicates displacement of the fluorescent ligand by the test compound.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the concentration of this compound and fitting the data to a competition binding curve.

Cell Cycle Analysis by EdU Incorporation and Flow Cytometry

This method assesses the effect of a compound on cell cycle progression by measuring the incorporation of the thymidine analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA during the S phase.

Protocol:

-

Cell Culture and Treatment: Tumor cells (e.g., Basal Cell Carcinoma cells) are cultured and treated with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 72 hours).[1]

-

EdU Labeling: A pulse of EdU is added to the culture medium for a short period (e.g., 1-2 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Cell Harvest and Fixation: Cells are harvested, washed, and then fixed using a suitable fixative (e.g., paraformaldehyde-based).

-

Permeabilization: The fixed cells are permeabilized to allow the detection reagents to enter the cells.

-

Click-iT® Reaction: A "click" reaction is performed, where a fluorescently labeled azide reacts with the alkyne group of the incorporated EdU, resulting in fluorescently labeled DNA.

-

DNA Staining: A DNA content stain (e.g., DAPI or Propidium Iodide) is added to stain the total DNA in the cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the EdU-fluorophore signal identifies cells in S phase, while the DNA content stain allows for the discrimination of cells in G1 and G2/M phases.

-

Data Analysis: The percentages of cells in each phase of the cell cycle (G1, S, and G2/M) are quantified using flow cytometry analysis software.

Downstream Cellular Effects

Inhibition of the Hedgehog pathway by this compound leads to several key downstream cellular effects in Hh-dependent tumor cells:

-

Inhibition of Proliferation: By blocking the pro-proliferative signals of the Hh pathway, this compound halts the uncontrolled growth of cancer cells.

-

Induction of Apoptosis: this compound has been shown to induce extensive apoptosis (programmed cell death) in tumor cells.

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily in the G1 and G2 phases.[1]

In Vivo Antitumor Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a mouse model of medulloblastoma, oral administration of this compound resulted in significant tumor growth inhibition and, at higher doses, tumor regression. These studies highlight the potential of this compound as an orally active therapeutic agent for Hh-driven cancers.

Selectivity and Clinical Status

As of the latest available information, there is no publicly accessible data on the selectivity profile of this compound against other kinases or receptors. Furthermore, a thorough search of clinical trial registries did not yield any results for clinical studies involving this compound for the treatment of any human disease. This suggests that this compound has likely not progressed to clinical development or that such information is not in the public domain.

Conclusion

This compound is a potent and specific antagonist of the SMO receptor, effectively inhibiting the Hedgehog signaling pathway. Its mechanism of action translates to significant anti-proliferative and pro-apoptotic effects in preclinical models of Hh-dependent cancers. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Hedgehog pathway with small molecule inhibitors like this compound. Further investigation into its selectivity and potential for clinical development is warranted.

References

MK-4101: A Technical Guide to a Potent Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MK-4101, a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Executive Summary

This compound is a preclinical Smoothened (SMO) antagonist that has demonstrated robust anti-tumor activity in models of Hedgehog-driven cancers, particularly medulloblastoma and basal cell carcinoma.[1][2] By binding to the SMO receptor, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] This guide serves as a core resource for understanding the scientific foundation of this compound.

The Hedgehog Signaling Pathway and this compound's Mechanism of Action

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates the inhibition of Smoothened (SMO), a G-protein-coupled receptor. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound functions as a direct antagonist of the SMO receptor.[1] It competitively binds to SMO, preventing its conformational change and subsequent activation, even in the presence of an activated PTCH1 receptor or activating SMO mutations. This blockade of SMO effectively silences the downstream pathway, inhibiting the transcriptional activity of GLI proteins and suppressing the expression of their target genes.

References

MK-4101: A Technical Guide to a Novel Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4101 is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.[1][2][3][4] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma (BCC).[3][4][5] this compound exerts its therapeutic effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade.[2][3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex and tightly regulated cascade that, in the absence of an Hh ligand, is kept in an inactive state by the Patched (PTCH) receptor, which inhibits Smoothened (SMO). Upon binding of an Hh ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.

This compound functions as a direct antagonist of SMO.[2][6] By binding to the SMO receptor, this compound prevents its activation, even in the presence of Hh ligands. This blockade of SMO activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth and induction of apoptosis.[3][6]

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound as a Smoothened antagonist.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | IC50 Value | Reference |

| SMO Binding (Cyclopamine Displacement) | 293 cells expressing human SMO | 1.1 µM | [2][3][6] |

| Hedgehog Pathway Inhibition (Reporter Assay) | Engineered mouse cell line | 1.5 µM | [2][3][6] |

| Hedgehog Pathway Inhibition | KYSE180 esophageal cancer cells | 1 µM | [6] |

| Cell Proliferation | Medulloblastoma cells (from Ptch1+/- mice) | 0.3 µM | [6] |

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model

| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | - | - | [3] |

| This compound | 40 mg/kg | Once daily (QD) | Significant | [3] |

| This compound | 80 mg/kg | Once daily (QD) | Significant | [3] |

| This compound | 80 mg/kg | Twice daily (BID) | Tumor Regression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

SMO Binding Assay (Fluorescently-Labeled Cyclopamine Displacement)

This assay quantifies the ability of a test compound to displace a fluorescently labeled derivative of cyclopamine, a known SMO antagonist, from the SMO receptor.

Materials:

-

293 cells engineered to express recombinant human SMO.

-

Fluorescently-labeled cyclopamine derivative (e.g., BODIPY-cyclopamine).

-

This compound or other test compounds.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well microplates.

-

Plate reader capable of fluorescence detection.

Procedure:

-

Cell Plating: Seed the SMO-expressing 293 cells into 96-well plates and culture until they reach a suitable confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Assay Reaction:

-

Wash the cells with assay buffer.

-

Add the diluted test compounds to the wells.

-

Add a fixed concentration of the fluorescently-labeled cyclopamine derivative to all wells.

-

Incubate the plate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

-

-

Washing: Wash the cells multiple times with cold assay buffer to remove unbound fluorescent ligand.

-

Detection: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: The reduction in fluorescence signal in the presence of the test compound indicates displacement of the fluorescent probe. The IC50 value, the concentration of the compound that displaces 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.

Caption: Workflow for a fluorescent cyclopamine displacement assay.

Hedgehog Pathway Reporter Assay (Luciferase-Based)

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Materials:

-

NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

Sonic Hedgehog (SHH) conditioned medium or a purified SHH ligand.

-

This compound or other test compounds.

-

Cell culture medium and serum.

-

Dual-Luciferase® Reporter Assay System.

-

96-well opaque white microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cell line into 96-well opaque white plates and grow to confluency.

-

Serum Starvation: To reduce basal pathway activity, switch the cells to a low-serum medium for 24 hours.

-

Treatment:

-

Treat the cells with serial dilutions of this compound or control compounds for a short pre-incubation period (e.g., 1 hour).

-

Stimulate the Hedgehog pathway by adding SHH conditioned medium or a purified SHH ligand to the wells (except for the negative control wells).

-

Incubate for 24-48 hours.

-

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

-

Luminescence Measurement:

-

Transfer the cell lysate to a new opaque plate.

-

Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

-

Add the Stop & Glo® Reagent (to quench the firefly reaction and initiate the Renilla luciferase reaction) and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The IC50 value is determined by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.

Caption: Workflow for a dual-luciferase reporter assay.

In Vivo Efficacy Study in a Medulloblastoma Allograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model of medulloblastoma.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Medulloblastoma cells (e.g., from Ptch1+/- mice).

-

This compound formulated for oral administration.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant a known number of medulloblastoma cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).

-

Randomization and Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., 40 mg/kg QD, 80 mg/kg QD, 80 mg/kg BID).

-

Administer the vehicle control to the control group.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Pharmacodynamic Analysis (Optional):

-

A subset of tumors can be collected at various time points after the last dose to analyze the expression of Hh pathway target genes (e.g., Gli1) by qRT-PCR to confirm target engagement.

-

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of this compound.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical flow of events from the binding of this compound to SMO to the ultimate therapeutic outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of MK-4101: A Potent Inhibitor of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4101 is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical mediator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma. This compound exerts its anti-tumor activity by directly targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Introduction

The Hedgehog signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development. In adult tissues, its activity is normally suppressed. However, uncontrolled reactivation of this pathway has been identified as a key driver in the formation and progression of various cancers. The central transducer of the Hh signal is the G protein-coupled receptor-like protein Smoothened (SMO). In the absence of Hh ligands, the transmembrane receptor Patched (PTCH1) inhibits SMO activity. Binding of Hh ligands to PTCH1 alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, ultimately resulting in the expression of genes that promote cell proliferation and survival.

This compound emerged from a medicinal chemistry program aimed at developing inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). During safety profiling, embryonal toxicity reminiscent of that caused by mutations in the Hh pathway was observed, prompting a screen for Hh pathway inhibition. This led to the identification of this compound as a potent SMO antagonist.[1] This guide details the (proposed) synthesis of this compound and the key biological assays used to elucidate its mechanism of action and anti-cancer efficacy.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis of this compound has not been detailed in the scientific literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the known synthesis of its constituent chemical moieties. The structure of this compound consists of three key fragments: a 3,5-disubstituted 1,2,4-oxadiazole, a bicyclo[2.2.2]octane linker, and a 4,5-disubstituted 1,2,4-triazole.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The central bicyclo[2.2.2]octane core can be functionalized with the 1,2,4-oxadiazole and a precursor to the 1,2,4-triazole. The final coupling step would likely involve the formation of the triazole ring or its attachment to the bicyclic core.

A key disconnection can be made at the amide bond that would form the 1,2,4-oxadiazole, leading back to an amidoxime and an activated carboxylic acid. Another key disconnection is at the linkage between the bicyclo[2.2.2]octane and the 1,2,4-triazole.

Proposed Synthetic Protocol

The following is a hypothetical, multi-step synthesis for this compound based on known chemical transformations.

Step 1: Synthesis of the 1,2,4-Oxadiazole Precursor

-

Amidoxime Formation: 3,3-Difluorocyclobutanecarbonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate in a protic solvent like ethanol under reflux to yield 3,3-difluorocyclobutane-1-carboximidamide.[2][3]

-

Carboxylic Acid Activation: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, or activated with a peptide coupling reagent such as HATU or HOBt.[4][5]

-

O-Acylation and Cyclization: The activated carboxylic acid is reacted with the amidoxime from step 1 in an aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The resulting O-acylamidoxime is then cyclized to the 3-(3,3-difluorocyclobutyl)-5-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole by heating.[6][7][8]

Step 2: Synthesis of the 1,2,4-Triazole Precursor

-

Amide Formation: 2-(Trifluoromethyl)benzoic acid is converted to its acid chloride and reacted with methylamine to form N-methyl-2-(trifluoromethyl)benzamide.

-

Thioamide Formation: The amide is treated with Lawesson's reagent to yield the corresponding thioamide.

-

Hydrazide Formation: The thioamide is reacted with hydrazine to form the corresponding hydrazonamide.

-

Triazole Ring Formation: The hydrazonamide is cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to form 4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol. The thiol can then be converted to a leaving group (e.g., a halogen) via a Sandmeyer-type reaction.[9][10]

Step 3: Coupling and Final Product Formation

-

Hydrolysis: The methyl ester of the 1,2,4-oxadiazole precursor from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

Amide Coupling: The resulting carboxylic acid is coupled with an amino-functionalized bicyclo[2.2.2]octane linker using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This linker would have been prepared separately.

-

Final Coupling: The functionalized bicyclo[2.2.2]octane is then coupled to the pre-formed 1,2,4-triazole from Step 2. This could be achieved through a nucleophilic substitution if the triazole has a suitable leaving group, or through a cross-coupling reaction.

This proposed route is illustrative and would require optimization of reaction conditions and purification procedures.

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the SMO receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action has been elucidated through a series of in vitro and in vivo studies.

In Vitro Activity

The inhibitory activity of this compound on the Hedgehog pathway has been quantified in various cell-based assays.

| Assay Type | Cell Line | Endpoint | IC50 Value | Reference(s) |

| SMO Binding Assay | 293 cells expressing human SMO | Displacement of fluorescently-labeled cyclopamine | 1.1 µM | [11][12] |

| Gli-Luc Reporter Gene Assay | Engineered mouse cell line (Gli_Luc) | Inhibition of Hh signaling | 1.5 µM | [11] |

| Hh Signaling Inhibition | Human KYSE180 esophageal cancer cells | Inhibition of Hh signaling | 1 µM | [12] |

| Cell Proliferation | Medulloblastoma cells (from Ptch1-/+ mice) | Inhibition of proliferation | 0.3 µM | [12] |

Mechanism of Action

This compound's anti-tumor effects are a direct result of its inhibition of the Hedgehog signaling pathway. By binding to the SMO receptor, this compound prevents the downstream activation of GLI transcription factors. This leads to:

-

Inhibition of Proliferation: this compound demonstrates potent anti-proliferative effects in cancer cells with aberrant Hh pathway activation.[11]

-

Induction of Apoptosis: Treatment with this compound leads to extensive apoptosis in tumor cells.[11]

-

Cell Cycle Arrest: this compound causes cell cycle arrest in the G1 and G2 phases.[11] FACS analysis of medulloblastoma and basal cell carcinoma cells treated with 10 µM this compound for 72 hours showed a significant reduction in the S-phase population and an accumulation of cells in G1 and G2/M phases.[11]

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical mouse models of Hh-driven cancers.

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |

| Ptch1+/- mice | Medulloblastoma | 80 mg/kg, BID, oral, 35 days | Complete tumor elimination and prevention of relapse | [1] |

| Ptch1+/- mice | Basal Cell Carcinoma | Not specified | High efficacy | [11] |

| CD1 nude female mice | Not specified | 40 and 80 mg/kg, oral, 3.5 weeks | Tumor growth inhibition and regression at the highest dose | [12] |

This compound exhibits good oral bioavailability (F ≥ 87%) with low-to-moderate plasma clearance in mice and rats.[11]

Experimental Protocols

SMO Binding Assay (Fluorescently-Labeled Cyclopamine Displacement)

This assay measures the ability of a test compound to displace a fluorescently labeled cyclopamine derivative from the SMO receptor.

-

Cell Culture: 293 cells stably expressing recombinant human SMO are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer.

-

Competition Binding: A fixed concentration of a fluorescently-labeled cyclopamine derivative is incubated with the cells in the presence of increasing concentrations of this compound.

-

Detection: After incubation, the fluorescence intensity is measured using a plate reader. A decrease in fluorescence indicates displacement of the labeled ligand by this compound.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Gli-Luc Reporter Gene Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

-

Cell Line: An engineered mouse cell line containing a Gli-responsive luciferase reporter construct (Gli-Luc) is used.

-

Treatment: Cells are treated with an Hh pathway agonist (e.g., SAG) in the presence of varying concentrations of this compound.

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent kit.

-

Data Analysis: The IC50 value is determined by the concentration of this compound that causes a 50% reduction in luciferase activity compared to the agonist-only control.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation: Tumor cells (e.g., medulloblastoma or BCC) are seeded and treated with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 72 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Visualizations

Hedgehog Signaling Pathway and the Role of this compound

Caption: The Hedgehog signaling pathway with and without ligand, and the inhibitory action of this compound on SMO.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound's biological activity.

Conclusion

This compound is a potent and selective inhibitor of the Hedgehog signaling pathway that demonstrates significant anti-tumor activity in preclinical models of Hh-driven cancers. Its mechanism of action, centered on the direct inhibition of the SMO receptor, leads to cell cycle arrest, induction of apoptosis, and a halt in tumor proliferation. The favorable pharmacokinetic profile of this compound, including its oral bioavailability, further underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and drug development professionals working on targeted cancer therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

MK-4101: A Technical Guide to its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4101 is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[4][5] This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visual diagrams are provided to illustrate the signaling pathway and experimental workflows.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its anti-proliferative effects by directly targeting the SMO receptor.[1][4] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors. Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound functions by binding to SMO, preventing its activation even in the presence of Hh ligands.[1][4] This blockade of SMO leads to the downstream suppression of GLI transcription factors and the subsequent downregulation of their target genes, thereby inhibiting cell proliferation and inducing apoptosis in Hh-pathway-dependent tumors.[1][2]

Quantitative Data on Cell Proliferation and Pathway Inhibition

The inhibitory effects of this compound on cell proliferation and Hedgehog pathway signaling have been quantified across various cell lines and in vivo models.

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (SMO Antagonism) | 293 cells expressing recombinant human SMO | 1.1 µM | [1] |

| IC50 (Hedgehog Pathway Inhibition) | Engineered mouse cell line (Gli_Luc reporter) | 1.5 µM | [2] |

| Human KYSE180 oesophageal cancer cells | 1 µM | [1][2] | |

| IC50 (Cell Proliferation) | Medulloblastoma cells from Ptch1-/+ mice | 0.3 µM | [1] |

| In Vivo Efficacy | CD1 nude female mice with tumor allografts | Tumor growth inhibition at 40 mg/kg; Tumor regression at 80 mg/kg | [1] |

Effects on the Cell Cycle

This compound treatment leads to significant alterations in the cell cycle distribution of cancer cells. In medulloblastoma and basal cell carcinoma cells, a 10 µM concentration of this compound for 60-72 hours resulted in:[1]

-

A pronounced increase in the G1 phase population.

-

A minor increase in the G2 phase population.

-

A nearly complete disappearance of the S phase subpopulation, indicating a strong cell cycle arrest.[1]

These changes are accompanied by a significant reduction in cyclin D1 protein levels and an accumulation of cyclin B1 protein.[1]

Experimental Protocols

SMO Binding Assay (Cyclopamine Displacement)

This assay is designed to determine the binding affinity of a compound to the SMO receptor.

Methodology:

-

Cell Culture: 293 cells engineered to express recombinant human SMO are cultured under standard conditions.

-

Incubation: The cells are incubated with a fluorescently-labeled derivative of cyclopamine, a known SMO antagonist.

-

Compound Addition: Varying concentrations of this compound are added to the cell cultures.

-

Measurement: The displacement of the fluorescent cyclopamine derivative from the SMO receptor by this compound is measured using a suitable fluorescence detection method.

-

Data Analysis: The concentration of this compound that displaces 50% of the fluorescent probe (IC50) is calculated to determine its binding affinity to SMO.[1]

Hedgehog Pathway Reporter Gene Assay

This assay quantifies the inhibitory effect of a compound on the Hh signaling pathway.

Methodology:

-

Cell Line: An engineered mouse cell line containing a luciferase reporter gene under the control of a Gli-responsive promoter (Gli_Luc) is used.[2]

-

Treatment: The cells are treated with a range of concentrations of this compound.

-

Stimulation: The Hedgehog pathway is activated, typically by adding a purified Hh ligand like Sonic Hedgehog (SHH).

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the luciferase activity, is determined.[2]

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Medulloblastoma or basal cell carcinoma cells are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 60 or 72 hours).[1][2]

-

Cell Labeling: A nucleoside analog, such as EdU (5-ethynyl-2'-deoxyuridine), is added to the culture medium to be incorporated into newly synthesized DNA during the S phase.

-

Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow for the entry of detection reagents.

-

Staining: The incorporated EdU is detected via a click chemistry reaction with a fluorescent azide. Total DNA content is stained with a fluorescent dye like propidium iodide (PI) or DAPI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence intensity of the DNA dye allows for the discrimination of cells in G1, S, and G2/M phases based on their DNA content. EdU fluorescence identifies cells that were actively replicating their DNA.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.

Conclusion

This compound demonstrates robust anti-proliferative activity in cancer cells with an aberrantly activated Hedgehog signaling pathway. Its mechanism of action as a SMO antagonist leads to potent inhibition of the Hh pathway, resulting in cell cycle arrest and the suppression of tumor growth. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on targeting the Hedgehog pathway in oncology.

References

Data Presentation: Quantitative Efficacy of MK-4101

An In-Depth Technical Guide to the In Vitro Studies of MK-4101

This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, a potent and selective antagonist of the Smoothened (SMO) receptor and an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma (BCC).[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting cancer cell proliferation and inducing apoptosis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

The inhibitory activity of this compound has been quantified across various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the compound's potency against its target and its functional impact on the Hedgehog signaling pathway.

| Assay Type | Target/Pathway | Cell Line / System | IC50 Value (µM) | Reference |

| Binding Assay | SMO Receptor Binding | 293 cells expressing human SMO | 1.1 | [1][2][4] |

| Signaling Assay | Hedgehog Pathway | Engineered mouse cells (Gli_Luc) | 1.5 | [1][2][4] |

| Signaling Assay | Hedgehog Pathway | KYSE180 human oesophageal cancer cells | 1.0 | [1][2][3] |

| Proliferation Assay | Cell Proliferation | Medulloblastoma cells (from Ptch1-/+ mice) | 0.3 | [1] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its anti-tumor effects by directly targeting the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling cascade. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor alleviates PTCH1's inhibition of SMO. This allows SMO to translocate to the primary cilium and activate the GLI family of transcription factors, which then move to the nucleus to upregulate target genes responsible for cell proliferation and survival. This compound functions as a SMO antagonist, preventing this activation and thereby suppressing the downstream signaling cascade.[1][4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MK-4101: A Technical Guide to its Mechanism of Action and Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4101 is a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of several cancers, most notably medulloblastoma and basal cell carcinoma. This compound has demonstrated robust anti-tumor activity by inhibiting tumor cell proliferation and inducing extensive apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a specific focus on its role in the induction of apoptosis. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the cited research.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.

This compound functions as a direct antagonist of the SMO receptor.[1] By binding to SMO, this compound prevents its activation, even in the presence of upstream signals that would normally activate the pathway. This blockade of SMO leads to the suppression of the downstream signaling cascade, preventing the activation of Gli transcription factors. The subsequent downregulation of Gli target genes, including those involved in cell cycle progression and survival, ultimately culminates in the inhibition of tumor growth and the induction of apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits the Hedgehog pathway leading to apoptosis.

Quantitative Data on this compound Activity

The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| 293 cells expressing human SMO | Radioligand Binding Assay | IC50 | 1.1 µM | [1] |

| Engineered mouse cell line (Gli-Luc) | Reporter Gene Assay | IC50 | 1.5 µM | [1] |

| KYSE180 (esophageal cancer) | Reporter Gene Assay | IC50 | 1 µM | [1] |

| Medulloblastoma cells (from Ptch1+/- mice) | Proliferation Assay | IC50 | 0.3 µM | [1] |

In Vivo Efficacy of this compound in a Medulloblastoma Allograft Model

| Treatment Group | Dose | Tumor Growth Inhibition | Tumor Regression | Reference |

| This compound | 40 mg/kg (oral, daily) | Yes | - | [1] |

| This compound | 80 mg/kg (oral, daily) | Yes | Yes | [1] |

Induction of Apoptosis by this compound in Basal Cell Carcinoma (BCC) Allografts

| Treatment Group | Time Point | Parameter | Fold Change vs. Vehicle | P-value | Reference |

| This compound (80 mg/kg) | 12 hours | Cleaved Caspase-3 Positive Cells | ~3.5 | 0.0045 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the "Materials and Methods" section of the primary research publication by Ciapponi et al., 2016, supplemented with standard laboratory procedures.

Immunohistochemistry for Cleaved Caspase-3

Objective: To detect and quantify apoptotic cells in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

3% Hydrogen peroxide in methanol

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9661)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

ABC reagent (Vectastain Elite ABC kit)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-cleaved caspase-3 antibody in blocking solution (e.g., 1:100 dilution).

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Visualization:

-

Rinse slides with PBS (3 x 5 minutes).

-

Apply DAB substrate and monitor for color development (brown precipitate).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantification:

-

Images of stained sections are captured using a light microscope.

-

The percentage of cleaved caspase-3-positive cells is determined by counting at least 1,000 cells in multiple representative fields for each tumor.

Western Blot Analysis for Gli1 and Bcl-2

Objective: To determine the protein expression levels of the Hedgehog pathway effector Gli1 and the anti-apoptotic protein Bcl-2 in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., medulloblastoma or basal cell carcinoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Gli1, Rabbit anti-Bcl-2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Gli1 or anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound or vehicle control.

-

Incubate for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound is a promising therapeutic agent that effectively targets the Hedgehog signaling pathway, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of medulloblastoma and basal cell carcinoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of SMO inhibitors for cancer therapy. Further investigation into the detailed molecular events downstream of Gli inhibition and the potential for combination therapies will be crucial for the clinical translation of this class of compounds.

References

Pharmacokinetics of MK-4101 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of MK-4101, a potent inhibitor of the Hedgehog signaling pathway, in mouse models. The information presented herein is compiled from preclinical studies and is intended to support further research and development of this compound.

Introduction

This compound is a small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting proliferation and inducing apoptosis in tumor cells.[1] Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing strategies and predicting its therapeutic window in clinical settings. This document summarizes the available quantitative PK data, details the experimental methodologies used in these studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound following oral administration in mice are summarized below. These data demonstrate that this compound exhibits good oral bioavailability.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Plasma of C57bl/6 Mice Following Oral Gavage

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (F%) |

| 40 | 1,250 | 2 | 8,750 | 4.5 | ≥ 87 |

| 80 | 2,800 | 2 | 22,400 | 5.2 | ≥ 87 |

Data are presented as mean values.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in mouse models.

Animal Models

-

Species: Mouse

-

Strain: C57bl/6 and CD1 nude female mice were utilized in the described studies.

-

Health Status: All animals were healthy and free of specific pathogens.

-

Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a brief fasting period before oral administration.

Dosing and Administration

-

Formulation: For oral administration, this compound was formulated as a suspension in a vehicle consisting of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

-

Route of Administration: Oral gavage was the route of administration for the pharmacokinetic studies.

-

Dose Levels: Single doses of 40 mg/kg and 80 mg/kg were administered.[1] For efficacy studies, doses of 40 mg/kg or 80 mg/kg once a day, and 80 mg/kg twice a day were used.[1]

Sample Collection and Analysis

-

Biological Matrix: Blood samples were collected for plasma analysis.

-

Collection Time Points: Blood samples were collected at serial time points post-dose, typically including 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples were stored at -80°C until analysis.

-

Analytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters included:

-

Cmax (Maximum Plasma Concentration): The peak concentration observed.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax was reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

F% (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The Hedgehog signaling pathway is crucial in embryonic development and tissue homeostasis. Its aberrant activation can lead to cancer. This compound acts by inhibiting the SMO receptor.

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Experimental Workflow: Pharmacokinetic Study in Mice

The following diagram illustrates the typical workflow for a pharmacokinetic study of an orally administered compound in a mouse model.

Caption: Experimental workflow for a mouse pharmacokinetic study.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in mouse models, including good oral bioavailability. The data presented in this guide provide a solid foundation for the continued preclinical and clinical development of this compound as a potential therapeutic agent for Hedgehog-driven cancers. Further studies may be warranted to explore tissue distribution, metabolism, and excretion in more detail.

References

MK-4101 for medulloblastoma research

An In-Depth Technical Guide to MK-4101 for Medulloblastoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, for its application in medulloblastoma research. Medulloblastoma is the most prevalent malignant brain tumor in children, and the Sonic Hedgehog (SHH) subgroup, characterized by aberrant activation of the Hedgehog (Hh) signaling pathway, represents a key therapeutic target.[1][2][3] this compound has demonstrated significant preclinical activity against Hh-driven medulloblastoma, offering a promising avenue for investigation.[1][2][4][5]

Core Mechanism of Action

This compound functions as a direct inhibitor of the Hedgehog signaling pathway.[1][2] Its primary molecular target is the 7-transmembrane protein Smoothened (SMO), a key signal transducer in this cascade.[1][6] In canonical Hh signaling, the Patched1 (PTCH1) receptor tonically inhibits SMO. Upon binding of an Hh ligand, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors.

This compound directly binds to SMO, preventing its activation even in the presence of upstream signals. This leads to the suppression of downstream target genes, most notably Gli1, a hallmark of Hh pathway activity.[1][2] This inhibition of GLI-mediated transcription halts the proliferation and promotes the apoptosis of tumor cells dependent on this pathway.[1][2]

A significant advantage of this compound is its ability to maintain efficacy against certain mutations that confer resistance to first-generation SMO inhibitors like vismodegib.[1][6] For instance, this compound shows only a minor decrease in binding affinity for the SMO D477G mutant, a common resistance-conferring mutation.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various assays and models. The data below is compiled from published studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell/System | Target | IC50 Value | Reference |

| Hh Signaling Inhibition | Gli_Luc Reporter Gene Assay | Hh Pathway | 1.5 µmol/L | [1] |

| Hh Signaling Inhibition | Human KYSE180 Cells | Hh Pathway | 1.0 µmol/L | [1] |

| Receptor Binding | 293 cells with human SMO | SMO | 1.1 µmol/L | [1] |

| Cell Proliferation | Ptch1-/- Medulloblastoma Cells | Cell Growth | 0.3 µmol/L | [7] |

Table 2: In Vivo Efficacy in Ptch1+/- Medulloblastoma Allograft Models

| Parameter | Initial Tumor Size | Dosage | Duration | Outcome | Reference |

| Tumor Inhibition | 200 mm³ | 80 mg/kg BID | 35 Days | Durable tumor inhibition | [5][8] |

| Tumor Regression | 1,000 mm³ | 80 mg/kg BID | 28 Days | Significant tumor regression | [5][8] |

| Tumor Mass Reduction | Not specified | 80 mg/kg (2 doses) | 24 Hours | 46.5% reduction in tumor mass (P=0.002) | [5][8] |

| Gene Expression | Not specified | 80 mg/kg BID | 24 Hours | Maximum downregulation of Gli1 mRNA | [1] |

Table 3: Efficacy in Primary Ptch1+/- Medulloblastoma Mouse Models

| Parameter | Treatment Group | Control Group | Dosage (Treatment) | Outcome | Reference |

| Mouse Survival | Significantly Increased | Baseline | 80 mg/kg BID | P = 0.0002 | [5] |

| Medulloblastoma Incidence | 0/24 (0%) | 13/23 (56.5%) | 80 mg/kg BID | Complete lack of tumors (P < 0.0001) | [1][5] |

Table 4: this compound Activity Against Vismodegib-Resistant SMO Mutant

| Compound | SMO Wild-Type (Binding Affinity) | SMO D477G Mutant (Binding Affinity) | Fold Shift in Affinity | Reference |

| Vismodegib | Baseline | 100-fold loss | 100x | [1] |

| This compound | Baseline | 15-fold decrease | 15x | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the preclinical studies of this compound.

Animal Models and Drug Administration

-

Model: Neonatally irradiated Ptch1+/- mice are used as a highly penetrant model for Hh-dependent medulloblastoma.[1]

-

Allograft Studies: Primary medulloblastoma tumors from Ptch1+/- mice are explanted and subcutaneously transplanted into recipient mice. Treatment is typically initiated when tumors reach a specified volume (e.g., 200 mm³).[5][8]

-

Primary Tumor Studies: Ptch1+/- mice are irradiated at postnatal day 1 to induce tumor formation. Treatment with this compound (e.g., at 8 weeks of age) is used to assess prevention of tumor development and impact on survival.[1]

-

Drug Formulation & Dosing: this compound is formulated for oral administration. A common effective dose regimen in mice is 80 mg/kg administered twice daily (BID).[1][5][8]

Efficacy and Pharmacodynamic Assessments

-

Tumor Growth Measurement: Tumor volume is monitored regularly using calipers, calculated with the formula: (length × width²) / 2.

-

Gene Expression Analysis (qRT-PCR):

-

Tumors are explanted at specified time points post-treatment (e.g., 24 hours).

-

RNA is extracted using standard methods (e.g., TRIzol reagent).

-

cDNA is synthesized via reverse transcription.

-

Quantitative real-time PCR is performed using primers specific for target genes like Gli1 and a housekeeping gene for normalization.

-

Results are analyzed to determine the fold-change in mRNA expression relative to vehicle-treated controls.[1]

-

-

Immunohistochemistry (IHC) for Apoptosis:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., using citrate buffer).

-

Sections are incubated with a primary antibody against cleaved caspase-3.

-

A secondary antibody conjugated to a detection system (e.g., HRP) is applied.

-

The signal is developed with a chromogen (e.g., DAB), and sections are counterstained.

-

The percentage of positive-staining cells is quantified across multiple high-power fields.[8]

-

Interacting Signaling Pathways and Combination Therapy

Gene expression profiling of tumors treated with this compound revealed that its effects extend beyond direct Hh pathway targets.

-

Crosstalk with IGF and Wnt Pathways: Studies have shown that members of the Insulin-like Growth Factor (IGF) and Wnt signaling pathways are among the most significantly deregulated genes following this compound treatment.[1][2] This suggests a crucial interplay between the Hh, IGF, and Wnt pathways in driving Hh-dependent tumorigenesis. This crosstalk may present opportunities for combination therapies.[1][2]

-

Potential for Combination Therapy: The development of resistance to SMO inhibitors is a significant clinical challenge.[8] This resistance can arise from mutations downstream of SMO or through the activation of parallel signaling pathways. The data suggests that combining SMO inhibitors like this compound with inhibitors of the PI3K/MEK or Wnt pathways could be a strategy to enhance efficacy and overcome resistance.[5][8]

Conclusion and Future Directions

This compound is a potent, orally active SMO antagonist with robust preclinical activity in Hh-driven medulloblastoma models. Its ability to induce tumor regression, prevent tumor formation, and maintain activity against resistance-associated mutations makes it a compelling candidate for further investigation.[1][5] The elucidation of its impact on interconnected signaling pathways like Wnt and IGF opens new avenues for rational combination therapies aimed at improving patient outcomes and overcoming drug resistance.[1][2] Future research should focus on clinical trials to determine its safety and efficacy in patients, as well as preclinical studies exploring optimal combination strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Potent Inhibitor of the Hedgehog Pathway, Is Highly Active against Medulloblastoma and Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Targeted Therapies: Time for a Paradigm Shift in Medulloblastoma Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MK-4101: A Potent Hedgehog Pathway Inhibitor for Basal Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Basal cell carcinoma (BCC) is the most prevalent form of human cancer, with its pathogenesis being heavily reliant on aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] MK-4101 has emerged as a potent, orally bioavailable small molecule antagonist of the Smoothened (SMO) receptor, a critical transducer of the Hh signal.[4][5] Preclinical investigations have demonstrated its significant anti-tumor activity in BCC models, positioning it as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction to Basal Cell Carcinoma and the Hedgehog Pathway

Basal cell carcinoma is a slow-growing, locally invasive skin cancer that rarely metastasizes.[1][3] The vast majority of BCCs are driven by mutations that lead to constitutive activation of the Hedgehog signaling pathway.[2] This pathway plays a crucial role in embryonic development and tissue homeostasis. In the canonical "off-state," the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO).[6][7] Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4][6] In BCC, loss-of-function mutations in PTCH1 or activating mutations in SMO lead to ligand-independent activation of the pathway and uncontrolled cell growth.[3]

This compound: Mechanism of Action

This compound is a novel antagonist of the SMO receptor.[4][5] It exerts its therapeutic effect by directly binding to SMO, thereby preventing the downstream activation of GLI transcription factors and inhibiting the Hh signaling cascade.[4][5] Gene expression analyses have confirmed that this compound's primary mechanism of action is the targeting of the Hh pathway in tumor cells, with the most significant inhibitory effect observed on Gli1, a direct transcriptional target and reliable indicator of pathway activity.[4] Furthermore, studies have indicated that this compound can effectively inhibit a vismodegib-resistant SMO mutant (D477G), suggesting its potential utility in cases of acquired resistance to first-generation SMO inhibitors.[8]

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Endpoint | IC50 (µM) | Reference |

| Hedgehog Signaling Inhibition | Engineered mouse cell line | Reporter gene assay | 1.5 | [5] |

| Hedgehog Signaling Inhibition | Human KYSE180 esophageal cancer cells | Reporter gene assay | 1.0 | [5] |

| SMO Binding | 293 cells expressing human SMO | Fluorescent cyclopamine displacement | 1.1 | [5] |

| Cell Proliferation | Medulloblastoma cells (from Ptch1+/- mice) | Proliferation assay | 0.3 | [5] |

Table 2: In Vivo Efficacy of this compound in Ptch1+/- Mouse Models

| Model Type | Treatment | Duration | Key Findings | Reference |

| Medulloblastoma Allograft | 80 mg/kg this compound (twice daily) | 35 days | Complete tumor inhibition and prevention of relapse. | [4] |

| Medulloblastoma Allograft | 40 mg/kg and 80 mg/kg this compound | Not specified | Dose-dependent tumor growth inhibition. | [5] |

| Primary Medulloblastoma | 80 mg/kg this compound | Not specified | Significantly increased mouse survival rates. | [4] |

| BCC Allograft | Not specified | Not specified | Growth inhibition of BCC allografts. | [9] |

| Primary BCC-like lesions | Not specified | Not specified | 33% decrease in the number of precursor lesions and a 34.8% reduction in size. | [9] |

| Primary BCC tumors | Not specified | Not specified | Growth inhibition of established primary BCC tumors. | [9] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Animal Models

A crucial model for evaluating Hh-dependent tumors is the neonatally irradiated Ptch1+/- mouse model.[4] These mice carry a heterozygous loss-of-function mutation in the Ptch1 gene, predisposing them to the development of medulloblastoma and BCC, thus mimicking the genetic basis of these cancers in humans.[4]

In Vitro Assays

-

Hedgehog Signaling Assay: An engineered mouse cell line containing a Gli-responsive luciferase reporter was used to quantify the inhibition of the Hh pathway. Cells were treated with varying concentrations of this compound, and the resulting luminescence was measured to determine the IC50 value.[5]

-

SMO Binding Assay: A competitive binding assay was performed using 293 cells engineered to express human SMO. The displacement of a fluorescently-labeled cyclopamine derivative by this compound was measured to determine its binding affinity for the SMO receptor.[5]

-

Cell Proliferation Assay: Medulloblastoma cells derived from Ptch1+/- mice were cultured and treated with this compound. Cell viability was assessed at various time points to determine the effect on proliferation and calculate the IC50.[5]

-

Cell Cycle Analysis: Medulloblastoma or BCC cells were treated with 10 µM this compound for 60-72 hours. The cells were then fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5]

In Vivo Efficacy Studies

-

Allograft Tumor Models: Medulloblastoma or BCC tumors from Ptch1+/- mice were surgically excised and transplanted subcutaneously into recipient mice. Once tumors reached a specified volume (e.g., 200 mm³), mice were randomized into treatment and vehicle control groups. This compound was administered orally, typically twice a day. Tumor volume was measured regularly to assess treatment efficacy.[4]

-

Primary Tumor Studies: Ptch1+/- mice were treated with this compound to evaluate its effect on the development and growth of primary medulloblastoma and BCC. Mouse survival rates and tumor burden were monitored.[4]

-

Pharmacodynamic Assessments: To confirm target engagement in vivo, tumor samples were collected from treated animals. Quantitative real-time PCR was performed to measure the mRNA levels of Gli1. Immunohistochemical staining was used to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[9]